N,4-Diethynyl-N-methylbenzenesulfonamide
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Overview
Description
N,4-Diethynyl-N-methylbenzenesulfonamide is a chemical compound with the molecular formula C11H9NO2S and a molecular weight of 219.26 g/mol . This compound is characterized by the presence of ethynyl groups attached to the benzene ring and a sulfonamide functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-Diethynyl-N-methylbenzenesulfonamide typically involves the reaction of N-methylbenzenesulfonamide with ethynylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient production while minimizing by-products and waste .
Chemical Reactions Analysis
Types of Reactions
N,4-Diethynyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonamide group under mild conditions.
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted sulfonamides.
Scientific Research Applications
N,4-Diethynyl-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,4-Diethynyl-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The ethynyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The sulfonamide group can also interact with enzymes and proteins, modulating their activity and leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N,4-Diethynyl-N-methylbenzenesulfonamide: Characterized by ethynyl groups and a sulfonamide functional group.
N,N-Diethyl-4-methylbenzenesulfonamide: Contains ethyl groups instead of ethynyl groups.
N-Methylbenzenesulfonamide: Lacks the ethynyl groups and has only the sulfonamide functional group.
Uniqueness
The combination of ethynyl and sulfonamide groups allows for versatile chemical transformations and interactions with biological molecules .
Properties
Molecular Formula |
C11H9NO2S |
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Molecular Weight |
219.26 g/mol |
IUPAC Name |
N,4-diethynyl-N-methylbenzenesulfonamide |
InChI |
InChI=1S/C11H9NO2S/c1-4-10-6-8-11(9-7-10)15(13,14)12(3)5-2/h1-2,6-9H,3H3 |
InChI Key |
XAIUFEFEURININ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C#C)S(=O)(=O)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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